Cas no 1208079-85-9 (3-Fluoro-5-nitrobenzohydrazide)

3-Fluoro-5-nitrobenzohydrazide is a fluorinated nitroaromatic hydrazide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a fluorine substituent at the 3-position and a nitro group at the 5-position of the benzohydrazide scaffold, enhancing reactivity and enabling selective functionalization. The compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, agrochemicals, and bioactive molecules. Its electron-withdrawing groups facilitate nucleophilic substitution reactions, while the hydrazide moiety allows for condensation reactions to form hydrazones or other nitrogen-containing derivatives. The product is characterized by high purity and stability, making it suitable for precision chemical transformations.
3-Fluoro-5-nitrobenzohydrazide structure
1208079-85-9 structure
Product Name:3-Fluoro-5-nitrobenzohydrazide
CAS No:1208079-85-9
MF:C7H6FN3O3
MW:199.139244556427
CID:2619367
PubChem ID:75356024
Update Time:2025-06-08

3-Fluoro-5-nitrobenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1208079-85-9
    • MFCD23381975
    • AKOS020130165
    • SY362694
    • AKOS017344507
    • 3-Fluoro-5-nitro-benzoic acid hydrazide
    • 3-Fluoro-5-nitrobenzohydrazide
    • Inchi: 1S/C7H6FN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12)
    • InChI Key: BTNUPFUZCUCDRO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C(NN)=O)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 199.03931922Da
  • Monoisotopic Mass: 199.03931922Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 101Ų

3-Fluoro-5-nitrobenzohydrazide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760505-1g
3-Fluoro-5-nitrobenzohydrazide
1208079-85-9 98%
1g
¥5360.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760505-5g
3-Fluoro-5-nitrobenzohydrazide
1208079-85-9 98%
5g
¥12524.00 2024-08-09

Additional information on 3-Fluoro-5-nitrobenzohydrazide

Introduction to 3-Fluoro-5-nitrobenzohydrazide (CAS No: 1208079-85-9)

3-Fluoro-5-nitrobenzohydrazide (CAS No: 1208079-85-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its fluoro and nitro substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both fluorine and nitro groups imparts distinct reactivity, making it a versatile building block for drug discovery and development.

The fluoro group, known for its ability to enhance metabolic stability and binding affinity, is a common feature in modern pharmaceuticals. In contrast, the nitro group introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are crucial for constructing complex molecular architectures. The combination of these two functional groups in 3-Fluoro-5-nitrobenzohydrazide makes it particularly interesting for researchers exploring novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 3-Fluoro-5-nitrobenzohydrazide has emerged as a key intermediate in the synthesis of compounds that interact with enzymes and receptors involved in cancer, inflammation, and infectious diseases. Its structural features allow for modifications that can fine-tune biological activity, making it a promising candidate for further exploration.

One of the most compelling aspects of 3-Fluoro-5-nitrobenzohydrazide is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the reactivity of the nitrobenzohydrazide moiety to design molecules that selectively inhibit specific kinases. The introduction of the fluoro group further enhances the potency and selectivity of these inhibitors by improving their binding affinity to the target protein.

Moreover, the compound has shown promise in the synthesis of antiviral agents. The fluoro and nitro groups contribute to the ability of 3-Fluoro-5-nitrobenzohydrazide to interact with viral enzymes and proteins, disrupting viral replication cycles. Recent studies have demonstrated its potential in developing treatments against RNA viruses, where modifications to its structure can lead to highly effective antiviral compounds.

The pharmaceutical industry has also explored 3-Fluoro-5-nitrobenzohydrazide as a precursor for designing novel antibiotics. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of new antimicrobial agents. The compound's unique reactivity allows chemists to create derivatives with enhanced antibacterial properties. By strategically modifying its structure, researchers have synthesized compounds that exhibit potent activity against resistant bacterial strains.

In addition to its applications in drug discovery, 3-Fluoro-5-nitrobenzohydrazide has found utility in materials science. Its ability to participate in various chemical reactions makes it a valuable component in synthesizing advanced materials with specific properties. For instance, researchers have utilized this compound to develop polymers with improved thermal stability and mechanical strength.

The synthesis of 3-Fluoro-5-nitrobenzohydrazide itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes have been optimized to produce high-purity batches of this compound, ensuring its reliability in research applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have enabled efficient production processes that meet the demands of industrial-scale applications.

Future research directions for 3-Fluoro-5-nitrobenzohydrazide include exploring its potential in targeted drug delivery systems. By incorporating this compound into nanoparticles or other delivery vehicles, researchers aim to enhance drug bioavailability and reduce side effects. Additionally, computational modeling and artificial intelligence are being employed to predict new derivatives of 3-Fluoro-5-nitrobenzohydrazide with enhanced therapeutic properties.

In conclusion, 3-Fluoro-5-nitrobenzohydrazide (CAS No: 1208079-85-9) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing medical science is undeniable.

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